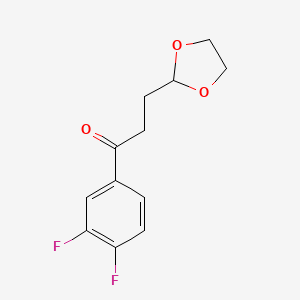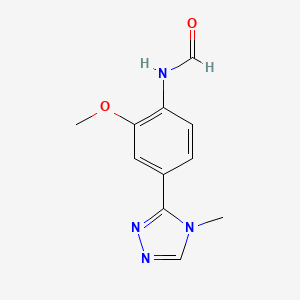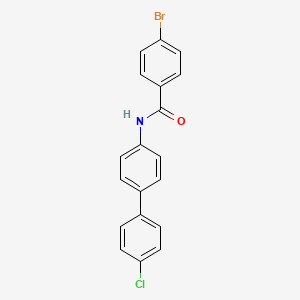![molecular formula C12H10N2O B12993089 6-Methyl-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B12993089.png)
6-Methyl-[2,3'-bipyridine]-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-[2,3’-bipyridine]-5-carbaldehyde is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds containing two pyridine rings. This compound is characterized by the presence of a methyl group at the 6th position and an aldehyde group at the 5th position of the bipyridine structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[2,3’-bipyridine]-5-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert atmosphere and at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of 6-Methyl-[2,3’-bipyridine]-5-carbaldehyde often involves large-scale coupling reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-[2,3’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), catalysts (iron, aluminum chloride).
Major Products Formed
Oxidation: 6-Methyl-[2,3’-bipyridine]-5-carboxylic acid.
Reduction: 6-Methyl-[2,3’-bipyridine]-5-methanol.
Substitution: Halogenated or nitrated derivatives of 6-Methyl-[2,3’-bipyridine]-5-carbaldehyde.
Scientific Research Applications
6-Methyl-[2,3’-bipyridine]-5-carbaldehyde is used in various scientific research fields:
Mechanism of Action
The mechanism of action of 6-Methyl-[2,3’-bipyridine]-5-carbaldehyde involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings can form stable complexes with transition metals, which can then participate in various catalytic and redox reactions . These metal complexes can interact with biological molecules, influencing biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2,2’-bipyridine: Similar structure but lacks the aldehyde group.
6,6’-Dimethyl-2,2’-bipyridine: Contains two methyl groups instead of one.
4,4’-Bipyridine: Lacks the methyl and aldehyde groups, used as a ligand in coordination chemistry.
Uniqueness
6-Methyl-[2,3’-bipyridine]-5-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its analogs .
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-methyl-6-pyridin-3-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c1-9-11(8-15)4-5-12(14-9)10-3-2-6-13-7-10/h2-8H,1H3 |
InChI Key |
JTLLYJXOVHCJLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CN=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid](/img/structure/B12993018.png)
![1-(tert-Butyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12993031.png)




![2-[[2-(3,4-Dimethylphenyl)acetyl]amino]thiophene-3-carboxamide](/img/structure/B12993054.png)
![7-Fluorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B12993060.png)
![tert-Butyl 6-oxo-2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12993063.png)

![(s)-N-(1-propyl-1h-benzo[d]imidazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide](/img/structure/B12993074.png)

